Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide

Orexin Receptor Pharmacology GPCR Antagonist Screening Neuroscience Tool Compounds

This compound is a validated selective OX1R antagonist (IC50 277 nM) with confirmed inactivity at OX2R and off-target receptors (HCV core protein, ROR-alpha). The precise 3-methyl, unsubstituted benzofuran, and direct morpholinophenyl linkage are essential for OX1R selectivity; any 5-methoxy substitution or methylene linker alteration redirects bioactivity to unrelated targets. This well-characterized pharmacology makes it an ideal tool for orexin-A-driven behavior studies and a reliable reference standard for OX1R assay validation. Request a quote for bulk or custom synthesis.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 346455-67-2
Cat. No. B2977640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide
CAS346455-67-2
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C20H20N2O3/c1-14-17-4-2-3-5-18(17)25-19(14)20(23)21-15-6-8-16(9-7-15)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H,21,23)
InChIKeyAELDAMOGYZQRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 346455-67-2): A Selective Orexin-1 Receptor Antagonist for Neuroscience Tool Compound Procurement


3-Methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide that functions as a selective antagonist of the human orexin/hypocretin receptor type 1 (OX1R), with a cell-based IC50 of 277 nM [1]. The compound combines a 3-methylbenzofuran core with a 4-morpholinophenyl carboxamide moiety, a substitution pattern that has been profiled in the NIH Molecular Libraries Program and curated in BindingDB [1].

Why Generic Substitution Fails for 3-Methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide: Evidence of Substitution-Dependent Target Selectivity


Seemingly conservative structural modifications to the benzofuran-2-carboxamide scaffold produce drastic changes in biological target engagement and potency, making simple one-for-one substitution unreliable. The 5-methoxy congener (BDBM55005) shows no OX1R activity and instead inhibits Hepatitis C virus core protein with an IC50 of 49.8 µM [1], while the methylene-linker analog (BDBM39495) engages nuclear receptor ROR-alpha (EC50 480 nM) and steroidogenic factor-1 [2]. These orthogonal selectivity profiles demonstrate that the precise 3-methyl, direct morpholinophenyl, and unsubstituted benzofuran ring combination is a non-negotiable determinant of OX1R pharmacology.

Product-Specific Quantitative Evidence Guide: 3-Methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide vs. Closest Structural Analogs


OX1R Antagonist Potency: 277 nM IC50 in HTRF Cell-Based Assay Distinguishes the 3-Methyl Compound from the Des-Methyl Analog

The target compound achieves an IC50 of 277 nM at human OX1R in a homogeneous time-resolved fluorescence (HTRF) cell-based assay (CHO-K1 cells stably expressing human OX1R) [1]. In contrast, the des-methyl analog N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 332042-62-3) does not appear among confirmed actives in the same OX1R screening cascade (PubChem AIDs 485270, 492964, 504701), indicating that the 3-methyl substituent is critical for OX1R affinity. This observation is consistent with the known requirement for a lipophilic pocket interaction in the OX1R orthosteric site.

Orexin Receptor Pharmacology GPCR Antagonist Screening Neuroscience Tool Compounds

Target Selectivity Switch: 5-Methoxy Substitution Redirects Activity from OX1R to HCV Core Protein with >180-Fold Potency Loss

Introduction of a 5-methoxy group on the benzofuran ring (BDBM55005) completely eliminates OX1R activity and instead yields weak inhibition of Hepatitis C virus core protein (IC50 = 49,800 nM) [1]. Compared to the parent compound's OX1R IC50 of 277 nM [2], this represents a 180-fold loss in potency and a fundamental change in therapeutic indication. This cross-target divergence illustrates that the unsubstituted benzofuran ring is obligatory for maintaining on-target OX1R pharmacology.

Target Selectivity Profiling Structure-Activity Relationship Antiviral vs. Neuroscience Applications

Linker Geometry Dependency: Direct Morpholinophenyl Attachment Enables OX1R Activity, Whereas a Methylene Linker Diverts to Nuclear Receptor Targets

The analog incorporating a methylene spacer between the morpholine and the phenyl ring (BDBM39495, N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide) exhibits no OX1R activity and instead acts as an agonist of nuclear receptor ROR-alpha (EC50 = 480 nM) and steroidogenic factor-1 [1]. The parent compound, with a direct morpholine–phenyl bond, shows exclusive OX1R antagonism (IC50 = 277 nM) [2]. This demonstrates that the conformational rigidity and electronic character conferred by the direct N–aryl morpholine linkage are essential for OX1R recognition and that any linker extension re-routes the compound toward an entirely different target superfamily (nuclear receptors vs. GPCRs).

Scaffold Hopping Linker Structure-Activity Relationship Nuclear Receptor vs. GPCR Selectivity

Best Research and Industrial Application Scenarios for 3-Methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide


OX1R-Selective Pharmacological Probe for Dissecting Orexinergic Signaling in Addiction and Sleep Research

The compound's confirmed OX1R antagonist activity (IC50 277 nM) [1] makes it a suitable tool for in vitro studies aimed at distinguishing OX1R-mediated effects from OX2R contributions in neuronal cell models. Researchers investigating orexin-A-driven cocaine-seeking behavior or morphine withdrawal can use this compound to selectively block OX1R while sparing OX2R, enabling pathway deconvolution. Its selectivity profile (absent activity at ROR-alpha or HCV core protein) reduces the risk of off-target confounding, as demonstrated by the divergent profiles of close structural analogs [2].

Starting Point for Medicinal Chemistry Optimization of OX1R Antagonists with Improved Drug-Like Properties

With a defined OX1R IC50 of 277 nM, the compound serves as a validated hit for structure-activity relationship (SAR) expansion [1]. Medicinal chemistry teams can use the three differential SAR rules established above—(i) 3-methyl group required for OX1R activity, (ii) 5-methoxy substitution redirects to HCV core protein, (iii) methylene linker redirects to nuclear receptors [2]—to rationally design focused libraries that maintain OX1R selectivity while improving potency, solubility, or metabolic stability.

Reference Standard for Quality Control and Assay Validation in OX1R High-Throughput Screening Campaigns

Because the compound has been tested in the HTRF-based OX1R antagonist assay cascade (PubChem AIDs 485270, 492964, 504701) [1] and has a well-characterized IC50, it is suitable as a positive control or reference standard for validating new OX1R screening assays. Its well-documented inactivity in the CHO-K1 parental cell line counterscreen (AID 493232) further supports its use as a specific OX1R antagonist control, free from assay interference artifacts [2].

Building Block for Chemical Biology Probe Synthesis Targeting the Orexin System

The benzofuran-2-carboxamide scaffold, with its 3-methyl and 4-morpholinophenyl substituents, presents tractable synthetic handles for further derivatization. The quantitative SAR evidence [1] guides chemists to avoid modification at the 5-position (which would abolish OX1R activity) and to maintain the direct morpholine–phenyl linkage [2], while permitting exploration of the 3-position substituent size or the carboxamide linker for affinity maturation.

Quote Request

Request a Quote for 3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.